![molecular formula C31H44N2O7 B12639468 [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate is a complex organic molecule with a unique structure. It belongs to the class of compounds known as cyclopenta[a]phenanthrenes, which are characterized by their multi-ring structures. This compound has significant potential in various scientific fields due to its intricate molecular architecture and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under controlled conditions.
Functional group modifications: Introduction of hydroxyl, oxo, and amino groups through various organic reactions such as oxidation, reduction, and substitution.
Final assembly: Coupling reactions to attach the butanoate and azepan-3-yl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as chromatography and crystallization to obtain the pure compound.
Quality control: Ensuring the compound meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound can be used to study the effects of multi-ring structures on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, the compound has potential applications in drug development. Its functional groups and structure may interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its multi-ring structure may impart unique physical and chemical characteristics to the materials.
Mechanism of Action
The mechanism of action of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanal .
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-((4-(2-phenylpropyl)phenyl)ethynyl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one .
- Prasterone (Topical) .
Uniqueness
The uniqueness of [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate lies in its specific combination of functional groups and multi-ring structure
Properties
Molecular Formula |
C31H44N2O7 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate |
InChI |
InChI=1S/C31H44N2O7/c1-29-13-10-20(34)17-19(29)6-7-21-22(29)11-14-30(2)23(21)12-15-31(30,39)25(35)18-40-27(37)9-8-26(36)33-24-5-3-4-16-32-28(24)38/h17,21-24,39H,3-16,18H2,1-2H3,(H,32,38)(H,33,36)/t21-,22+,23+,24+,29+,30+,31+/m1/s1 |
InChI Key |
QRXKFDDFOMNQEU-QYGCWDSGSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)N[C@H]5CCCCNC5=O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NC5CCCCNC5=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


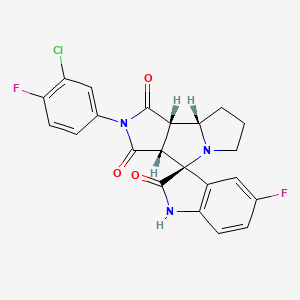
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
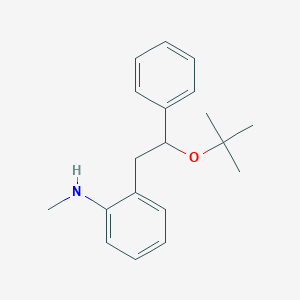

![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
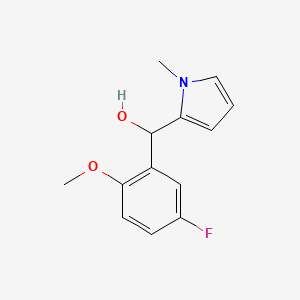
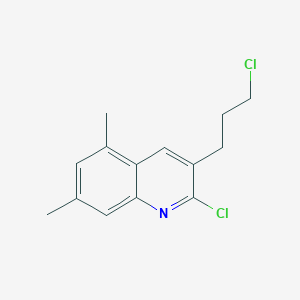
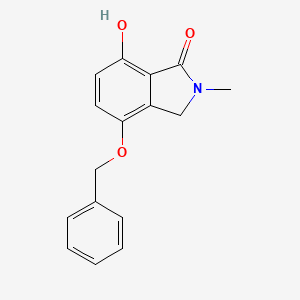

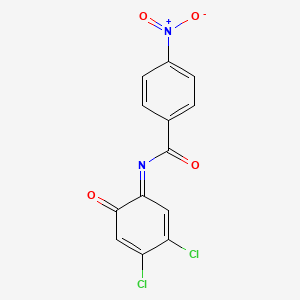
![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
